

What is L-Leucine-15N,d10 and its chemical properties

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Compound of Interest

Compound Name: L-Leucine-15N,d10

Cat. No.: B15541367

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L-Leucine-15N,d10: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Leucine-15N,d10 is a stable isotope-labeled version of the essential branched-chain amino acid, L-leucine. This molecule is strategically labeled with one heavy nitrogen isotope (^{15}N) and ten deuterium (d) atoms. This labeling results in a molecule that is chemically identical to its naturally occurring counterpart but possesses a higher molecular weight. This key difference allows for its differentiation and quantification in mass spectrometry-based analytical techniques.

Primarily, **L-Leucine-15N,d10** serves as an ideal internal standard for the accurate quantification of L-leucine in complex biological matrices such as plasma, serum, and tissue homogenates. Its use is pivotal in metabolic research, clinical diagnostics, and drug development, enabling precise tracking and measurement of leucine metabolism and protein kinetics.

Chemical Properties and Data

The fundamental chemical and physical properties of **L-Leucine-15N,d10** are summarized in the table below. These properties are crucial for its application in experimental settings, particularly for preparing standard solutions and for its detection by mass spectrometry.

Property	Value	Reference
Chemical Formula	C ₆ H ₃ D ₁₀ ¹⁵ N ₂	[1][2]
Molecular Weight	142.23 g/mol	[1][2]
Isotopic Enrichment	≥98 atom % ¹⁵ N; ≥98 atom % D	[1]
Physical Form	Solid	[3]
Appearance	White to off-white powder	[4]
Solubility	Soluble in water and dilute acids	[4]
Melting Point	>300 °C (decomposes)	[5][6]
Storage Conditions	Room temperature, protected from light and moisture	[1]
Unlabeled CAS Number	61-90-5	[1]

Experimental Protocols: Quantification of L-Leucine in Plasma

The following protocol details a robust method for the quantification of L-leucine in plasma samples using **L-Leucine-15N,d10** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

- L-Leucine (analytical standard)
- **L-Leucine-15N,d10** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)

- Ultrapure water
- Plasma samples (human or animal)
- 5% Sulfosalicylic acid (SSA) solution

Equipment

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 reversed-phase column)
- Microcentrifuge
- Vortex mixer
- Pipettes and tips

Procedure

- Preparation of Standard and Internal Standard Stock Solutions:
 - Prepare a stock solution of L-Leucine (1 mg/mL) in ultrapure water.
 - Prepare a stock solution of **L-Leucine-15N,d10** (1 mg/mL) in ultrapure water.
- Preparation of Calibration Standards and Quality Control Samples:
 - Prepare a series of calibration standards by spiking known concentrations of the L-Leucine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - Thaw plasma samples, calibration standards, and QC samples on ice.

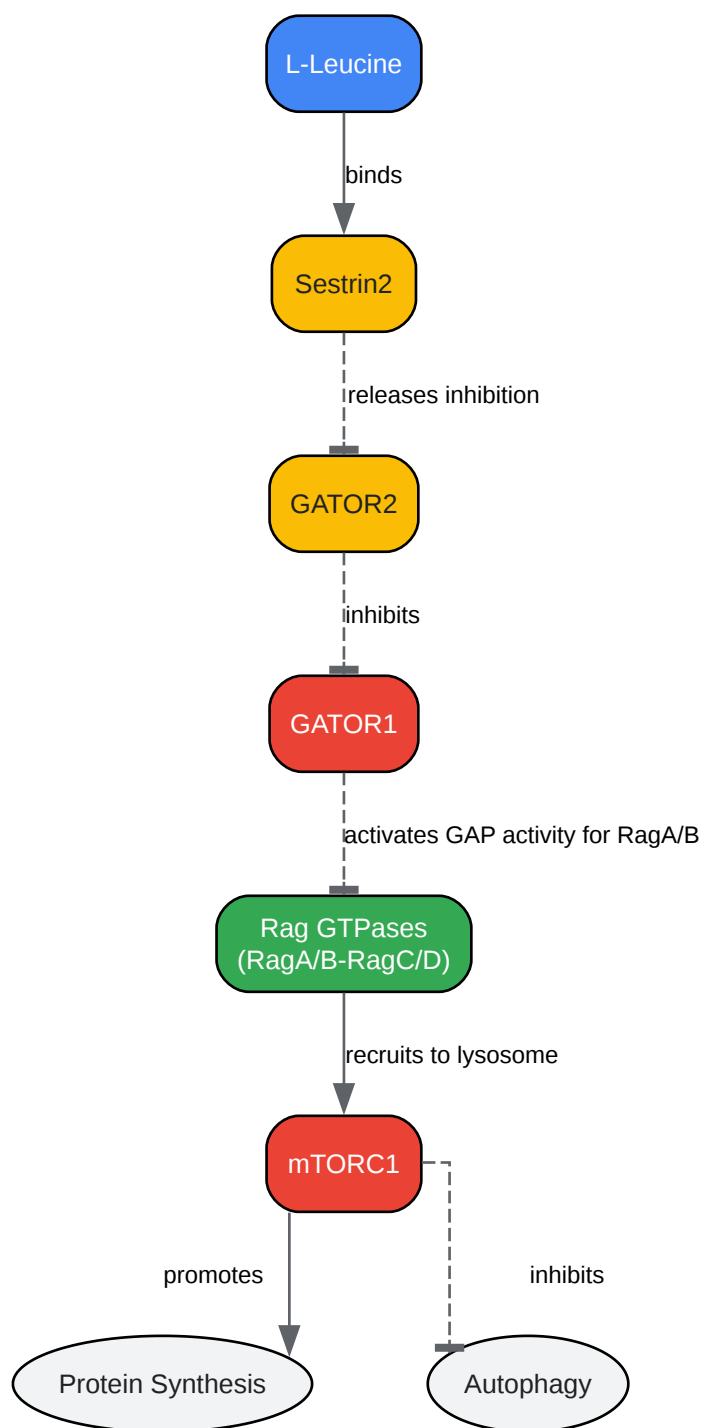
- To 50 μL of each sample, add 10 μL of the **L-Leucine-15N,d10** internal standard working solution (a dilution of the stock solution).
- Add 150 μL of 5% sulfosalicylic acid to precipitate proteins.
- Vortex each sample for 30 seconds.
- Incubate the samples at 4°C for 10 minutes.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate leucine from other amino acids (e.g., 5-95% B over 5 minutes).
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) transitions:
 - L-Leucine: Precursor ion (m/z) -> Product ion (m/z)
 - **L-Leucine-15N,d10**: Precursor ion (m/z) -> Product ion (m/z)

- Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both L-leucine and **L-Leucine-15N,d10**.
 - Calculate the peak area ratio of L-leucine to **L-Leucine-15N,d10**.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of L-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Activated by Leucine

L-leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The diagram below illustrates the simplified activation of mTORC1 by leucine.

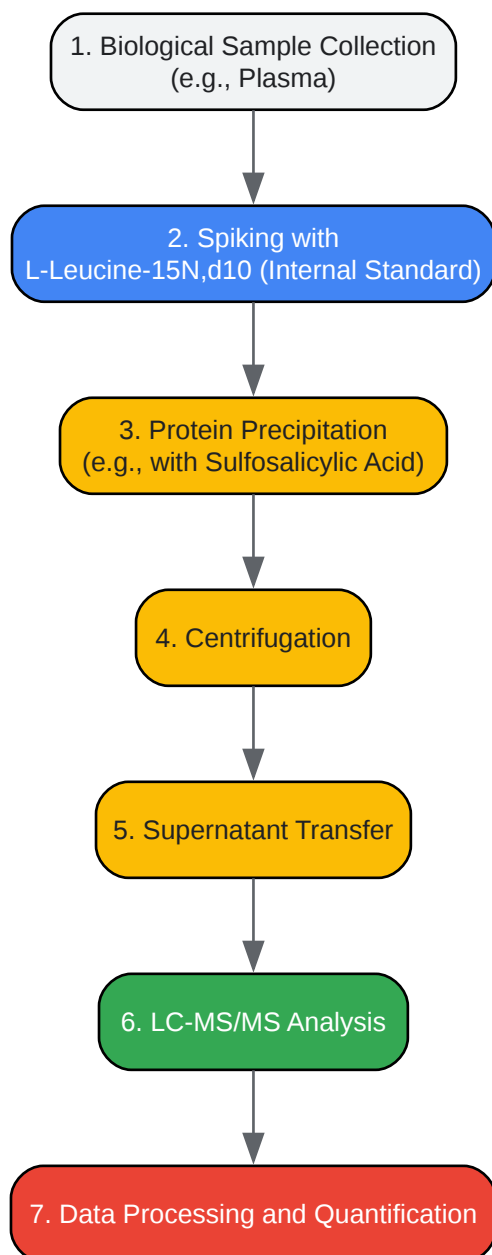


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Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the typical workflow for the quantification of L-leucine in a biological sample using **L-Leucine-15N,d10** as an internal standard.



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Caption: Workflow for L-Leucine quantification using an internal standard.

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